Structural Elucidation and Crystallographic Analysis of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one
Structural Elucidation and Crystallographic Analysis of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one
Executive Summary
The rational design of organic semiconductors, OLED materials, and pharmaceutical intermediates relies heavily on understanding molecular packing in the solid state. 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one (CAS: 80826-37-5) is a highly specialized tetracyclic polyaromatic compound. Its unique architecture—combining a rigid, extended π -conjugated backbone with specific hydrogen-bonding sites (hydroxyl and carbonyl groups)—makes it a critical scaffold in advanced materials and synthetic chemistry[1],[2].
This whitepaper provides an in-depth technical guide to the crystallographic properties, molecular geometry, and single-crystal X-ray diffraction (SCXRD) workflows required to accurately resolve the solid-state structure of this molecule.
Chemical Identity & Structural Motif
To understand the crystallographic behavior of a molecule, one must first deconstruct its chemical topology. The core of 5-hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one consists of a benzo[c]fluorene ring system, which is inherently planar due to extensive sp2 hybridization across the tetracyclic framework[3].
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Hydrogen Bond Donors/Acceptors: The C5 position features a hydroxyl (-OH) group, acting as a strong hydrogen bond donor. The C7 position features a ketone (C=O), acting as a primary hydrogen bond acceptor[1].
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Steric Modulators: Methyl groups at the C3 and C9 positions introduce localized steric bulk. In the crystal lattice, these methyl groups dictate the "slip angle" during π−π stacking, preventing perfect face-to-face overlap and thereby tuning the optical properties (such as excimer emission reduction)[4].
Table 1: Physicochemical Properties
The following quantitative data summarizes the fundamental properties of the compound, which dictate its solubility and crystallization behavior[1],[3].
| Parameter | Value | Causality / Implication for Crystallography |
| IUPAC Name | 5-hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one | Defines the rigid tetracyclic core and functional group positions. |
| CAS Number | 80826-37-5 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₁₉H₁₄O₂ | Used to calculate the theoretical density ( Dx ) of the crystal. |
| Molecular Weight | 274.32 g/mol | Essential for determining the asymmetric unit mass ( Z ). |
| LogP | 4.82 | High lipophilicity; necessitates non-polar/halogenated solvent mixtures for crystal growth. |
| Fraction sp3 ( Fsp3 ) | 0.105 | Low sp3 character confirms high planarity, promoting strong π−π stacking in the lattice. |
Crystallographic Significance & Packing Dynamics
The solid-state luminescence and charge-transport mobility of fluorenone derivatives are strictly governed by their crystal packing[4]. For 5-hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one, the crystal lattice is stabilized by a dual-force mechanism:
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Intermolecular Hydrogen Bonding: The most thermodynamically stable motif is a 1D polymeric chain or a cyclic dimer formed by the O−H⋯O=C interaction between adjacent asymmetric units.
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π−π Stacking: The extended benzo[c]fluorene planes stack along the crystallographic short axis. The C3 and C9 methyl groups force a longitudinal offset (J-aggregate-like packing), which is crucial for minimizing non-radiative decay pathways and enhancing solid-state luminescence[4].
Caption: Intermolecular interaction network driving the crystal packing of benzo[c]fluoren-7-one derivatives.
Experimental Workflows: SCXRD Methodology
To obtain a high-resolution crystal structure, empirical protocols must be rigorously controlled. The following step-by-step methodology outlines a self-validating system for the crystallization and X-ray diffraction analysis of 80826-37-5.
Protocol 1: Growth of Diffraction-Quality Crystals
Because the molecule has a high LogP (4.82) and a highly planar structure, it is prone to rapid precipitation (forming microcrystalline powders) rather than slow crystal growth.
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Step 1: Solvent System Selection. Dissolve 10 mg of the compound in 1.0 mL of Dichloromethane (DCM). DCM is chosen because its polarizability effectively solvates the fluorenone core.
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Step 2: Anti-Solvent Layering (Vapor Diffusion). Place the DCM solution in an inner vial. Place this vial inside a larger closed chamber containing 5 mL of Hexane (anti-solvent).
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Causality: Vapor diffusion is strictly preferred over slow evaporation here. The slow diffusion of non-polar hexane into the DCM gradually lowers the dielectric constant of the mixture. This controlled desolvation prevents thermal convection currents, minimizing defect formation in the crystal lattice and yielding high-quality single crystals (typically yellow/orange blocks or needles).
Protocol 2: SCXRD Data Collection and Refinement
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Step 1: Crystal Mounting & Cryocooling. Select a crystal with dimensions roughly 0.2×0.15×0.1 mm. Mount it on a MiTeGen loop using paratone oil. Immediately transfer to the goniometer under a 100 K nitrogen stream.
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Causality: Cryocooling to 100 K is mandatory. It significantly reduces the thermal atomic displacement parameters (B-factors), which is critical for accurately resolving the electron density of the C5-hydroxyl hydrogen atom.
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Step 2: Data Acquisition. Utilize a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy (> 4.0).
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Step 3: Data Reduction & Absorption Correction. Integrate the frames using software such as APEX or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS).
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Self-Validation: Check the Rint value after absorption correction. An Rint<0.06 validates that the crystal is a true single crystal without severe twinning.
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Step 4: Structure Solution. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) via the Olex2 interface.
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Step 5: Hydrogen Atom Treatment. Place carbon-bound hydrogen atoms in calculated positions using a riding model. The hydroxyl hydrogen must be located from the difference Fourier map and refined freely to accurately map the hydrogen-bonding network.
Caption: Standardized SCXRD experimental workflow for structural elucidation.
Table 2: Target Crystallographic Refinement Parameters
When executing the above protocol on benzo[c]fluorenone derivatives, researchers must validate their final structural model against these standard quality thresholds[5].
| Parameter | Target Threshold | Diagnostic Significance |
| Space Group | Typically P21/c or P1ˉ | Centrosymmetric groups are highly favored due to the self-complementary H-bonding of the OH and C=O groups. |
| R1 (Final R-factor) | <0.05 (for I>2σ(I) ) | Validates the accuracy of the atomic model against the observed data. |
| wR2 (Weighted R-factor) | <0.15 | Ensures that the refinement on F2 is statistically robust. |
| Goodness-of-Fit (S) | 0.95−1.05 | A value near 1.0 indicates that the weighting scheme applied to the data is correct. |
| Max Residual Peak/Hole | <0.5 e/ų / >−0.5 e/ų | Larger peaks indicate missing atoms, solvent masking issues, or inadequate absorption correction. |
Conclusion
The structural elucidation of 5-hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one provides critical insights into the behavior of polycyclic aromatic ketones. By strictly controlling the crystallization thermodynamics (via vapor diffusion) and minimizing thermal noise during SCXRD data collection, researchers can accurately map the delicate balance between π−π stacking and hydrogen bonding. This structural data serves as the foundational blueprint for modifying the benzo[c]fluorene core to tune solid-state luminescence in OLEDs or to optimize target binding in pharmaceutical applications[2],[4].
